

Application of SCO-792 in the Study of Amino Acid Metabolism

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Compound of Interest

Compound Name: *Sucunamostat hydrate*

Cat. No.: *B14907140*

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Introduction

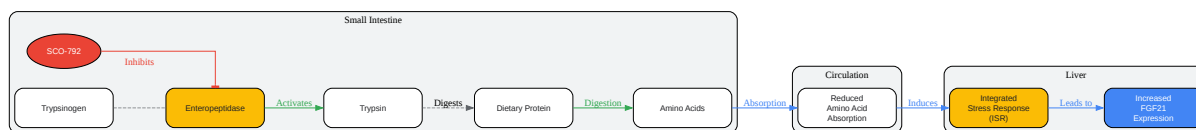
SCO-792 is a novel, orally available, small-molecule inhibitor of enteropeptidase, a key enzyme in the digestion of dietary proteins.[1][2] Enteropeptidase, located on the brush border of the duodenum and jejunum, catalyzes the conversion of inactive trypsinogen to active trypsin. This activation initiates a cascade that leads to the breakdown of proteins into absorbable amino acids.[3][4][5] By inhibiting enteropeptidase, SCO-792 effectively reduces the digestion of protein and the subsequent absorption of amino acids from the gut.[1][6] This mechanism of action makes SCO-792 a valuable tool for studying the physiological roles of amino acid metabolism and a potential therapeutic agent for metabolic diseases. Preclinical and clinical studies have demonstrated its potential in managing conditions such as obesity, type 2 diabetes, and diabetic kidney disease.[1][3][7]

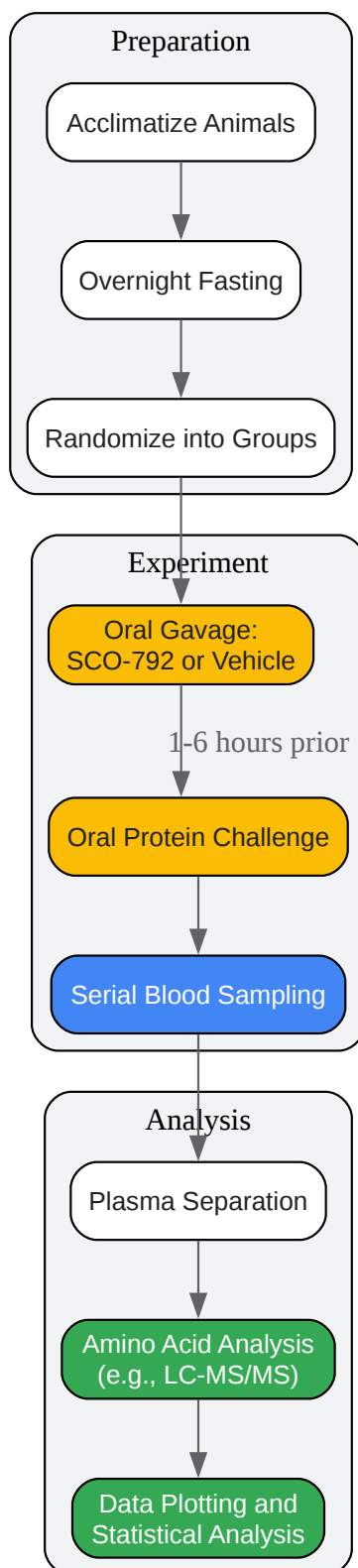
Mechanism of Action

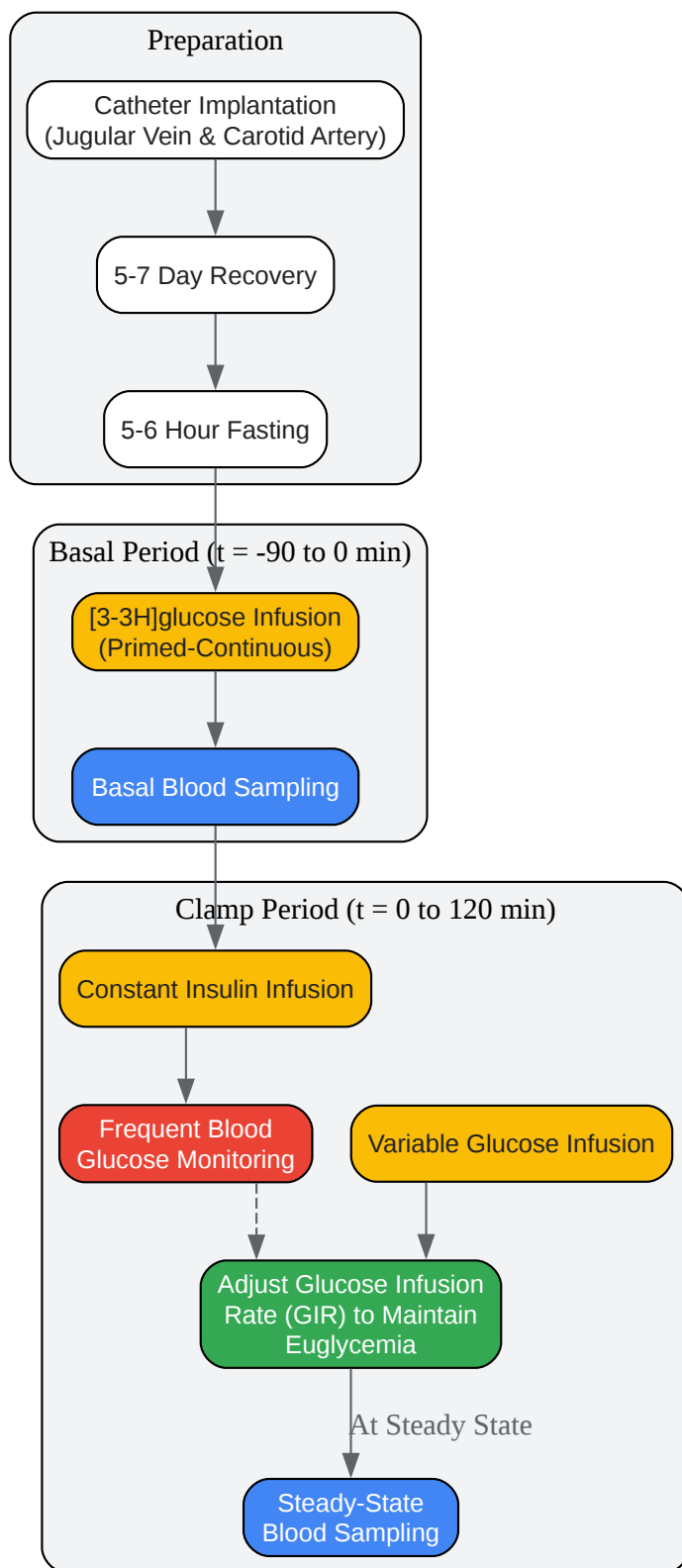
SCO-792 acts as a potent and reversible inhibitor of enteropeptidase.[2][8] Its inhibitory action on this enzyme curtails the entire downstream cascade of digestive enzyme activation, leading to a reduction in the breakdown of dietary proteins. Consequently, the intestinal absorption of amino acids, including branched-chain amino acids (BCAAs), is diminished.[3][8] This reduction in amino acid uptake is believed to mimic a state of dietary protein restriction, which in turn has been shown to trigger beneficial metabolic effects. One of the key downstream effects observed with SCO-792 treatment is the elevation of Fibroblast Growth Factor 21 (FGF21), a

hormone with pleiotropic effects on glucose and lipid metabolism.[3][9] The proposed mechanism involves the induction of an integrated stress response (ISR) in the liver in response to reduced amino acid availability, leading to increased FGF21 expression.[10][11][12]

Signaling Pathway of SCO-792 Action







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